

thermodynamic modeling of the Co-Ti binary system

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Compound of Interest

Compound Name: Cobalt;titanium

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An In-Depth Technical Guide to the Thermodynamic Modeling of the Cobalt-Titanium (Co-Ti) Binary System

Introduction

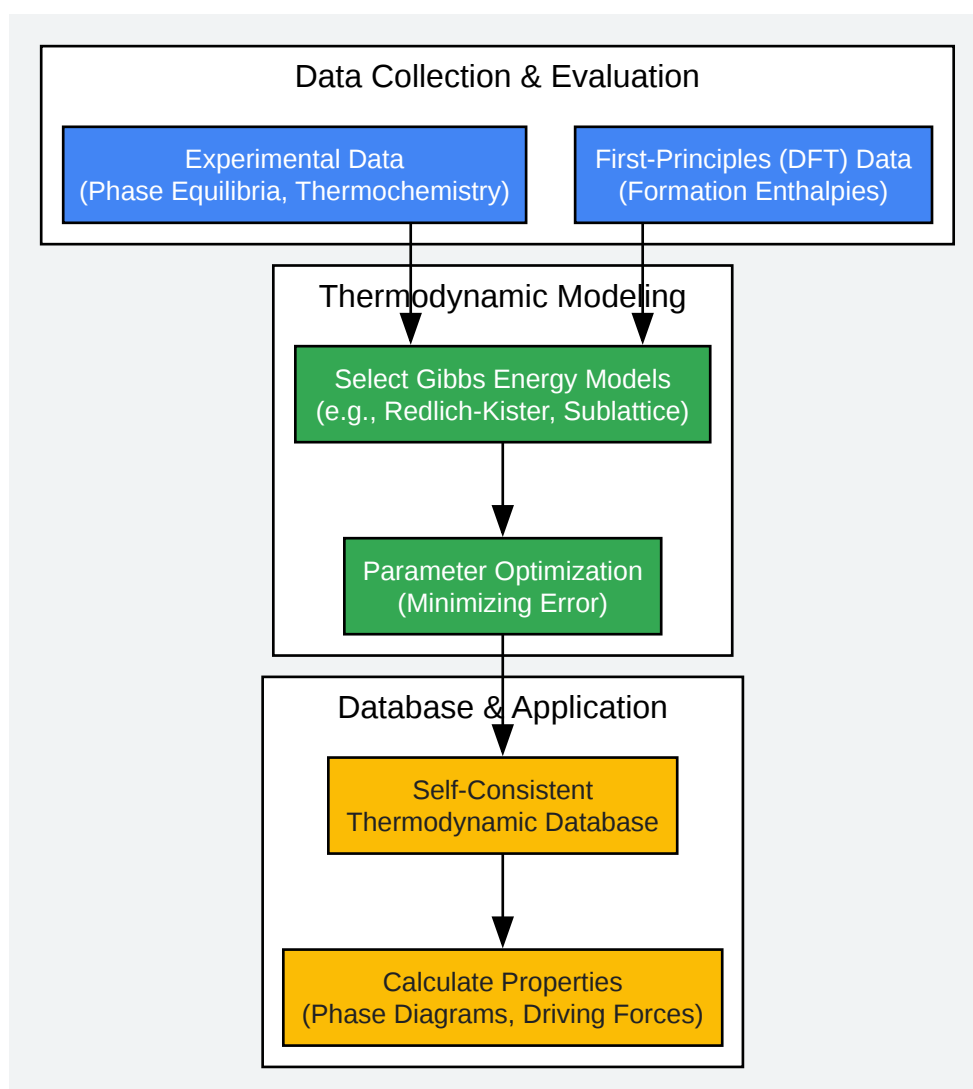
The Cobalt-Titanium (Co-Ti) binary system is a critical constituent in the development of high-performance materials, particularly cobalt-based superalloys. The stability and properties of intermetallic compounds formed between cobalt and titanium significantly influence the mechanical and thermal behavior of these alloys at elevated temperatures. Thermodynamic modeling provides a robust framework for predicting phase equilibria, phase transformations, and thermodynamic properties, thereby accelerating materials design and process optimization while minimizing extensive experimental work.

This technical guide details the thermodynamic modeling of the Co-Ti binary system, with a focus on the CALPHAD (CALculation of PHase Diagrams) methodology. It is intended for researchers and scientists in materials science and related fields, providing a comprehensive overview of the modeling approach, the experimental data it relies upon, and the resulting thermodynamic description.

The CALPHAD Methodology: A Framework for Thermodynamic Assessment

The CALPHAD method is a phenomenological approach that forms the cornerstone of modern computational thermodynamics in materials science.[1][2] It involves developing thermodynamic databases by modeling the Gibbs energy of each phase in a system as a function of composition, temperature, and pressure.[2][3] The models are optimized by fitting their parameters to a wide range of experimental data, such as phase diagram information and thermochemical measurements.[1] This approach allows for the reliable extrapolation of thermodynamic properties into multicomponent systems, making it an invaluable tool for alloy development.[2]

The workflow for a CALPHAD assessment of a binary system like Co-Ti involves several key steps: collecting experimental and theoretical data, selecting appropriate thermodynamic models for each phase, optimizing the model parameters to fit the data, and finally, calculating the phase diagram and other thermodynamic properties.



[Click to download full resolution via product page](#)*CALPHAD assessment workflow for a binary alloy system.*

Phase Equilibria and Crystal Structures in the Co-Ti System

The Co-Ti binary system is characterized by five solution phases and five stable intermetallic compounds.[4] The solution phases include the liquid phase, face-centered cubic (fcc) and hexagonal close-packed (hcp) structures for cobalt-rich alloys, and body-centered cubic (bcc) and hcp structures for titanium-rich alloys.[4]

Table 1: Intermetallic Compounds and Crystal Structures in the Co-Ti System

Phase	Pearson Symbol	Space Group	Prototype
Co ₃ Ti	cP4	Pm-3m	Cu ₃ Au
αCo ₂ Ti	cF24	Fd-3m	MgCu ₂
βCo ₂ Ti	hP24	P6 ₃ /mmc	MgZn ₂
CoTi	cP2	Pm-3m	CsCl
CoTi ₂	tl6	I4/mmm	MoSi ₂

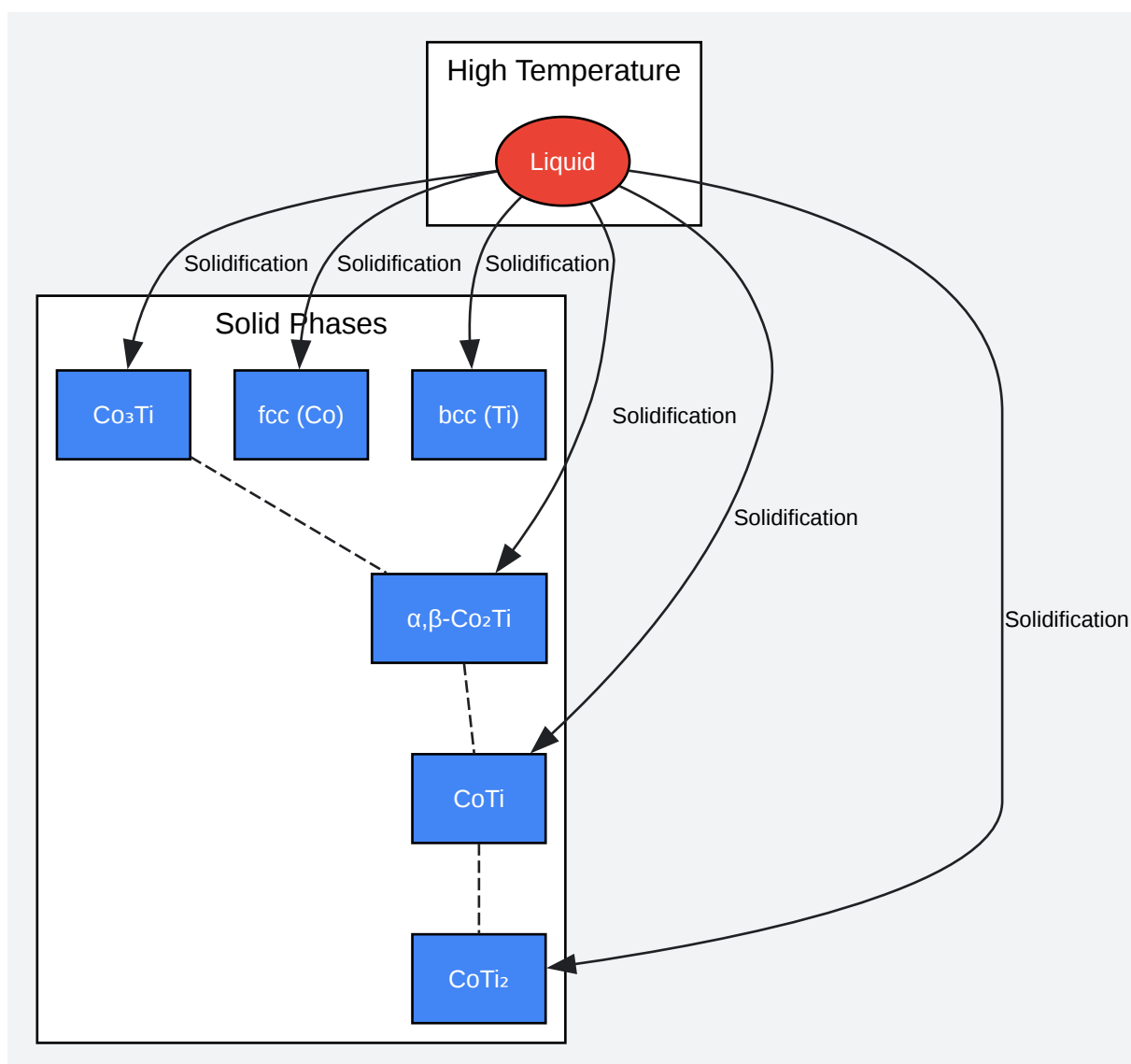
Thermodynamic Models for the Co-Ti System

A thermodynamic assessment of the Co-Ti system requires appropriate models to describe the Gibbs energy of each phase.

- **Solution Phases (Liquid, bcc, fcc, hcp):** The Gibbs energy of these disordered solution phases is typically described using the Redlich-Kister polynomial to represent the excess Gibbs energy term.[3][5] The expression for the molar Gibbs energy of a solution phase Φ is: $G_{\Phi m} = oG_{\Phi Co}x_{Co} + oG_{\Phi Ti}x_{Ti} + RT(x_{Co}\ln x_{Co} + x_{Ti}\ln x_{Ti}) + EG_{\Phi m}$ where x is the mole fraction, oG is the Gibbs energy of the pure element, R is the gas constant, T is the absolute temperature, and $EG_{\Phi m}$ is the excess Gibbs energy.
- **Intermetallic Compounds:**

- Stoichiometric Compounds (CoTi_2): This compound is treated as a stoichiometric phase with a narrow homogeneity range. Its Gibbs energy is expressed relative to the pure elements.^[5]
- Compounds with Homogeneity Ranges (Co_3Ti , Co_2Ti , CoTi): For intermetallic compounds that exist over a range of compositions, the sublattice model is employed. This model accounts for the distribution of different atoms on various crystallographic sites.
- Liquid Phase: Due to the strong chemical short-range order in the Co-Ti liquid, the associate solution model is often used for a more accurate description.^[5] This model assumes the formation of "associates" (e.g., Co_2Ti , CoTi , CoTi_2) within the liquid, in addition to the constituent elements.^[5]

The relationship and transformations between these phases are essential for understanding the system's behavior during heating and cooling.



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Simplified relationship of key Co-Ti phases from the liquid state.

Experimental Protocols for Data Acquisition

The accuracy of any CALPHAD assessment is fundamentally dependent on the quality and quantity of the underlying experimental data.

Phase Equilibria Determination

- Objective: To identify the stable phases and determine their compositions at equilibrium at various temperatures.

- Methodology:
 - Sample Preparation: High-purity cobalt and titanium are arc-melted in an argon atmosphere to produce alloys of desired compositions. The resulting ingots are often hot-rolled to ensure homogeneity.[5]
 - Annealing: Samples are sealed in quartz capsules under vacuum or an inert atmosphere and annealed at specific temperatures (e.g., 1273 K, 1473 K) for extended periods (hundreds of hours) to achieve equilibrium.[6] Samples are then quenched in water to retain the high-temperature microstructure.
 - Microstructural Analysis: The quenched samples are analyzed using Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectrometry (EDS) to observe the microstructure and determine the chemical composition of the constituent phases.[6]
 - Phase Identification: X-ray Diffraction (XRD) is performed on the annealed samples to identify the crystal structures of the phases present, confirming the SEM/EDS findings.[6]

Thermochemical Measurements

- Objective: To measure key thermodynamic data, such as transformation temperatures and enthalpies of formation or mixing.
- Methodology (Differential Thermal Analysis - DTA):
 - Principle: DTA measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. Phase transformations (e.g., melting, solid-state transitions) are detected as endothermic or exothermic events.
 - Procedure: A small, well-characterized sample of a Co-Ti alloy is placed in a crucible (e.g., alumina) within the DTA apparatus. The sample is heated and cooled at a controlled rate (e.g., 10 K/min) under a protective inert gas flow.
 - Data Analysis: The onset temperatures of peaks in the DTA signal upon heating are interpreted as the invariant reaction temperatures (e.g., eutectic, peritectic).[7]

Quantitative Data Summary

Thermodynamic modeling provides a self-consistent set of data that describes the phase equilibria across the entire composition and temperature range. The following table summarizes key invariant reactions in the Co-Ti system.

Table 2: Calculated Invariant Reactions in the Co-Ti Binary System

Reaction	Temperature (K)	Composition (at. % Ti)
$L \leftrightarrow (fccCo) + Co_3Ti$	1468	16.5
$L + Co_3Ti \leftrightarrow \beta Co_2Ti$	1477	22.0
$L \leftrightarrow \beta Co_2Ti + CoTi$	1475	37.5
$L + CoTi \leftrightarrow CoTi_2$	1393	58.0
$L \leftrightarrow CoTi_2 + (\beta Ti)$	1293	71.0
$(\beta Ti) \leftrightarrow (\alpha Ti) + CoTi_2$	1085	85.7
$(fccCo) \leftrightarrow (hcpCo)$	~700	-
$\beta Co_2Ti \leftrightarrow \alpha Co_2Ti + Co_3Ti$	1233	28.0
$\alpha Co_2Ti + CoTi \leftrightarrow \beta Co_2Ti$	1258	34.5

Note: Data is compiled and averaged from various thermodynamic assessments. Exact values may differ slightly between different published models.

Conclusion

The thermodynamic modeling of the Co-Ti binary system, primarily through the CALPHAD methodology, provides a comprehensive and self-consistent description of its phase stability and thermodynamic properties. By integrating experimental data from techniques like XRD, SEM, and DTA with robust thermodynamic models, it is possible to calculate the phase diagram with high accuracy.[8] This computational approach is crucial for understanding the formation of intermetallic phases and their influence on material properties, thereby guiding the design and optimization of advanced Co-Ti-based alloys for high-temperature applications.

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